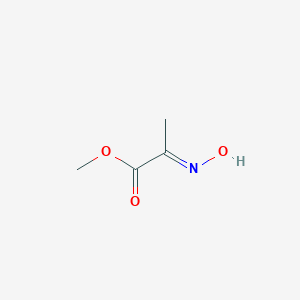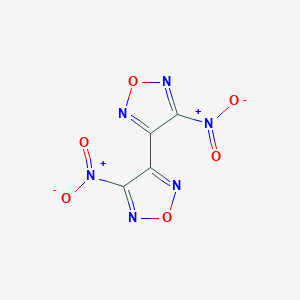
2,6-Dimethoxy-3-chlorophenol
Overview
Description
2,6-Dimethoxy-3-chlorophenol is an organic compound with the molecular formula C8H9ClO3. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by methoxy groups (-OCH3), and the hydrogen atom at position 3 is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3-chlorophenol can be achieved through several methods. One common approach involves the chlorination of 2,6-dimethoxyphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 3-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These systems offer advantages such as improved mixing, heat transfer, and reaction control, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized by laccases, leading to the formation of dimers and other oligomeric products.
Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Coupling Reactions: It can participate in coupling reactions to form biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Laccases in aqueous-organic solvent systems.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Catalysts like palladium in cross-coupling reactions.
Major Products Formed
Oxidation: 3,3’,5,5’-Tetramethoxy-1,1’-biphenyl-4,4’-diol.
Substitution: Various substituted phenols depending on the nucleophile used.
Coupling: Biphenyl derivatives.
Scientific Research Applications
2,6-Dimethoxy-3-chlorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-chlorophenol primarily involves its oxidation by laccases. Laccases catalyze the abstraction of a single electron from the phenolic substrate, forming reactive radicals. These radicals undergo oxidative coupling to form dimers, oligomers, or polymers . The molecular targets include the phenolic hydroxyl groups, which are oxidized to form quinones and other products.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Lacks the chlorine atom at the 3-position.
3-Bromo-2,6-dimethoxyphenol: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-2,6-dimethoxyphenol: Contains an iodine atom at the 3-position.
Uniqueness
2,6-Dimethoxy-3-chlorophenol is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. The chlorine atom makes it more susceptible to nucleophilic substitution reactions compared to its non-halogenated counterparts.
Properties
IUPAC Name |
3-chloro-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEMCZZCZXKDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551796 | |
| Record name | 3-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-22-9 | |
| Record name | 3-Chlorosyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

![1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)](/img/structure/B168709.png)











